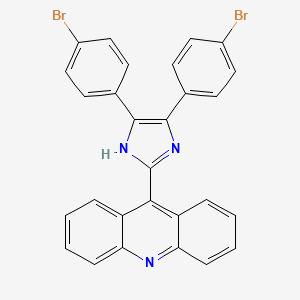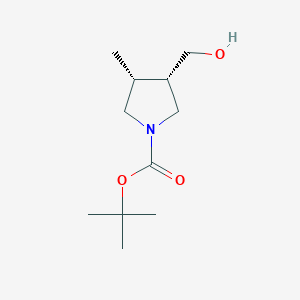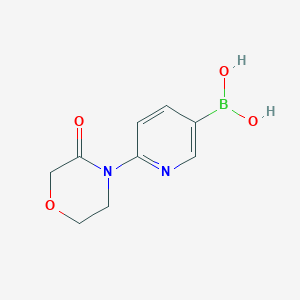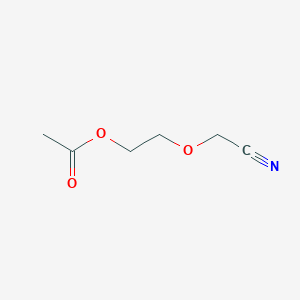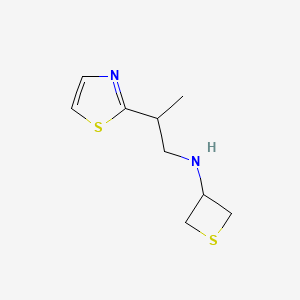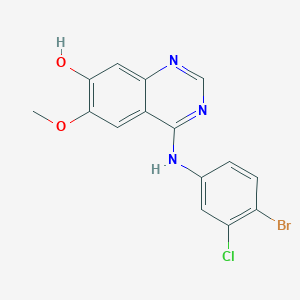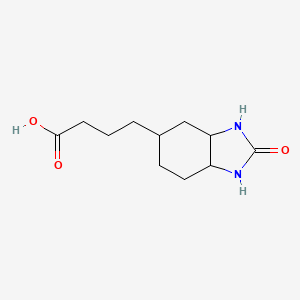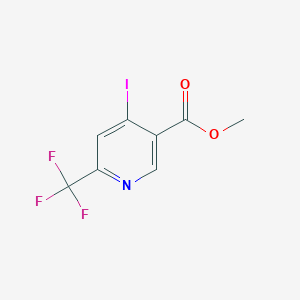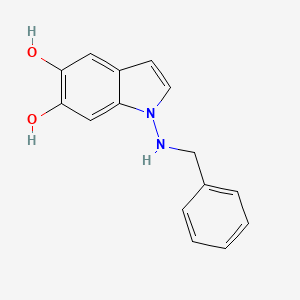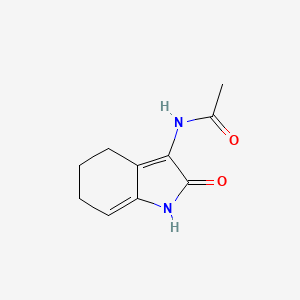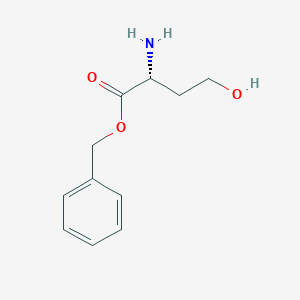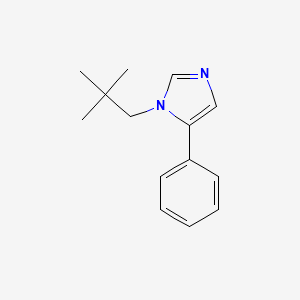
(5-Acetyloxy-1-methylindol-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-5,6-diyl diacetate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Methyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of 1-Methyl-1H-indole-5,6-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-1H-indole-5,6-diyl diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1-Methyl-1H-indole-5,6-diyl diacetate can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-2,3-diyl diacetate: Similar in structure but with acetyl groups at different positions, leading to different reactivity and biological activities.
1-Methyl-1H-indole-5,7-diyl diacetate:
1-Methyl-1H-indole-3-acetic acid: A derivative with a carboxylic acid group, known for its role in plant growth regulation and potential therapeutic uses.
These comparisons highlight the uniqueness of 1-Methyl-1H-indole-5,6-diyl diacetate in terms of its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(6-acetyloxy-1-methylindol-5-yl) acetate |
InChI |
InChI=1S/C13H13NO4/c1-8(15)17-12-6-10-4-5-14(3)11(10)7-13(12)18-9(2)16/h4-7H,1-3H3 |
InChI Key |
QKLRJTVOBZFHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


